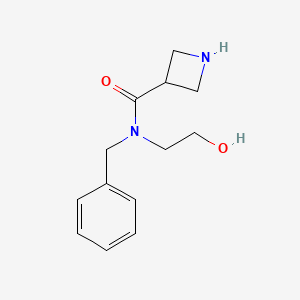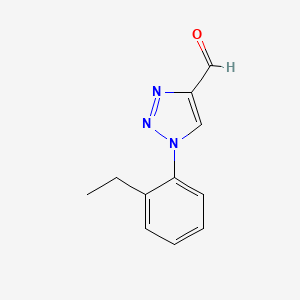
1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
描述
1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl-substituted phenyl group attached to the triazole ring, with an aldehyde functional group at the fourth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The general steps are as follows:
Synthesis of 2-ethylphenyl azide: This can be achieved by reacting 2-ethylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide.
Cycloaddition reaction: The 2-ethylphenyl azide is then reacted with an alkyne, such as propargyl aldehyde, in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to biological targets. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function.
相似化合物的比较
Similar Compounds
1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-(2-phenyl)-1H-1,2,3-triazole-4-carbaldehyde: Lacks the ethyl substitution on the phenyl ring.
1-(2-ethylphenyl)-1H-1,2,3-triazole-4-methanol: The aldehyde group is reduced to a primary alcohol.
Uniqueness
1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the ethyl-substituted phenyl group and the aldehyde functional group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
1-(2-ethylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-9-5-3-4-6-11(9)14-7-10(8-15)12-13-14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQBIHMFFGDBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467102.png)
![{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol](/img/structure/B1467103.png)
![3-[3-(Hydroxymethyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B1467104.png)
![[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol](/img/structure/B1467105.png)
![2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B1467106.png)
![[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467107.png)
![2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467109.png)
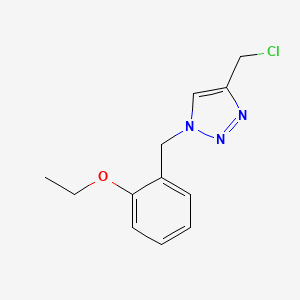
![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467115.png)
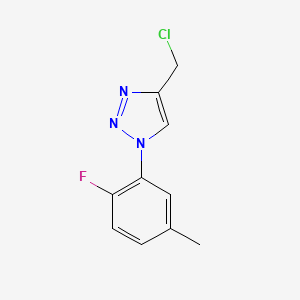
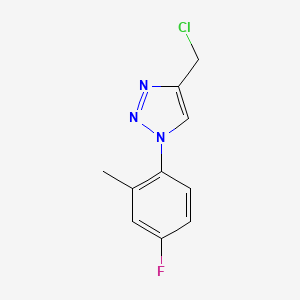
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B1467119.png)
![[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467120.png)
